molecular formula BiClH3O B8021163 CID 121538873

CID 121538873

Cat. No.: B8021163
M. Wt: 263.46 g/mol
InChI Key: VMHOYIXDTHPBQK-UHFFFAOYSA-N
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Description

CID 121538873 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The compound’s entry in PubChem likely includes metadata such as molecular formula, weight, and computed physicochemical properties, which enable comparisons with analogs.

Properties

InChI

InChI=1S/Bi.ClH.H2O/h;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHOYIXDTHPBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl.[Bi]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiClH3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Similar compounds are identified based on shared molecular scaffolds, functional groups, or bioactivity profiles. For example:

Table 1: Structural and Functional Comparison
Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
CID 121538873 Not specified Not specified Inferred from class Hypothetical based on class
Oscillatoxin D (101283546) C₃₃H₄₈O₈ 596.73 Macrocyclic lactone Cytotoxic, algal toxin
30-Methyl-oscillatoxin D (185389) C₃₄H₅₀O₈ 610.76 Methylated lactone Enhanced membrane permeability
CID 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl ketone Pharmaceutical intermediate


Key Observations :

  • Molecular Weight : Differences in molecular weight (e.g., 202.17 vs. 610.76) influence solubility and bioavailability. Lower molecular weight compounds like CID 1533-03-5 may exhibit higher solubility (~86.7 mg/mL) compared to macrocyclic toxins like oscillatoxin D .
  • Functional Groups : Methylation in 30-methyl-oscillatoxin D increases lipophilicity (LogP ~2.15) compared to oscillatoxin D (LogP ~1.57), altering cell membrane interactions .

Physicochemical Properties

Table 2: Computed Physicochemical Parameters
Property This compound CID 1533-03-5 Oscillatoxin D
LogP (Partition Coefficient) Not available 1.69 2.15
TPSA (Ų) Not available 20.31 113.35
Solubility (mg/mL) Not available 86.7 0.24
Bioavailability Score Not available 0.55 0.17

Implications :

  • Solubility : Macrocyclic compounds like oscillatoxin D exhibit poor aqueous solubility (0.24 mg/mL), limiting therapeutic applications without formulation aids .

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